2,5-Diammoniopentanoate is the zwitterionic form of the non‑proteinogenic α‑amino acid L‑ornithine, existing as the L‑ornithinium(1+) monocation at physiological pH. It carries a molecular weight of 132.16 Da and displays three ionisable groups with pK₁′ 1.94, pK₂′ 8.65, and pK₃′ 10.76.
Molecular FormulaC5H13N2O2+
Molecular Weight133.17 g/mol
Cat. No.B1256908
⚠ Attention: For research use only. Not for human or veterinary use.
2,5-Diammoniopentanoate (L-Ornithine) – Physicochemical and Biological Profile for Scientific Procurement
2,5-Diammoniopentanoate is the zwitterionic form of the non‑proteinogenic α‑amino acid L‑ornithine, existing as the L‑ornithinium(1+) monocation at physiological pH [1]. It carries a molecular weight of 132.16 Da and displays three ionisable groups with pK₁′ 1.94, pK₂′ 8.65, and pK₃′ 10.76 [2]. As a central intermediate of the hepatic urea cycle, this compound is essential for ammonia detoxification and is also a precursor for polyamine biosynthesis. Its free‑base zwitterion form differs markedly from the commonly supplied hydrochloride salt in key physicochemical properties that directly influence formulation, experimental design, and procurement decisions.
[1] Ornithine. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/L-ornithine (accessed 2026). Melting point 140 °C, soluble in water and ethanol. View Source
Why 2,5-Diammoniopentanoate Cannot Be Freely Substituted by In‑Class Analogs – Critical Differentiators
Although L‑ornithine is commercially available as both the free‑base zwitterion (2,5‑diammoniopentanoate) and several salt forms (hydrochloride, α‑ketoglutarate, aspartate), these entities are not interchangeable for research or industrial purposes. The free base and hydrochloride differ more than 10‑fold in aqueous solubility and 105 °C in melting/decomposition point, which directly impacts formulation, processing stability, and in vitro assay compatibility [1]. At the systemic level, free ornithine, ornithine hydrochloride, and ornithine α‑ketoglutarate (OKG) produce distinct plasma amino‑acid and hormonal profiles, with only the OKG combination generating significant increases in proline, arginine, insulin, and glucagon [2]. Furthermore, ornithine is functionally non‑redundant with other urea‑cycle amino acids: l‑arginine acts as a net urea producer whereas l‑ornithine exerts a nitrogen‑sparing effect, and l‑citrulline displays higher oral bioavailability [3]; l‑lysine cannot replace l‑ornithine as a substrate for ornithine transcarbamylase in the urea cycle [4]. These differences demonstrate that simple in‑class substitution without consideration of the specific chemical form can confound experimental outcomes, compromise product performance, and invalidate regulatory filings.
[1] MedChemExpress. L-Ornithine (free base) solubility: H₂O 50 mg/mL. Fisher Scientific. L-Ornithine hydrochloride solubility: 543 mg/mL at 20 °C. Wikipedia. L-Ornithine melting point 140 °C. ChemImpex. L-Ornithine hydrochloride melting point 245 °C (dec.). View Source
[2] Cynober L, Coudray-Lucas C, de Bandt JP, Guéchot J, Aussel C, Salvucci M, Giboudeau J. Action of ornithine alpha-ketoglutarate, ornithine hydrochloride, and calcium alpha-ketoglutarate on plasma amino acid and hormonal patterns in healthy subjects. J Am Coll Nutr. 1990 Feb;9(1):2-12. doi:10.1080/07315724.1990.10720343. View Source
[3] Cynober L. Pharmacokinetics of arginine and related amino acids. J Nutr. 2007 Jun;137(6 Suppl 2):1646S-1649S. doi:10.1093/jn/137.6.1646S. View Source
[4] Paik WK, Pearson E, Nochurnson S, Kim S. Replacement of L-ornithine with L-lysine for urea cycle enzymes. Int J Biochem. 1977;8(12):317-321. doi:10.1016/0020-711X(77)90062-3. View Source
2,5-Diammoniopentanoate – Head‑to‑Head Quantitative Evidence for Differentiated Procurement
Melting Point and Thermal Stability: Free Base vs. Hydrochloride Salt
2,5‑Diammoniopentanoate (free base) melts sharply at 140 °C, whereas the hydrochloride salt decomposes at 245 °C (dec.) [1]. The 105 °C gap and fundamentally different thermal behaviour (melting versus decomposition) directly influence processing options (e.g., hot‑melt extrusion, spray‑drying, heat‑sterilisation) and long‑term storage stability.
Standard laboratory conditions; data from Wikipedia (free base) and ChemImpex/Fisher Scientific (hydrochloride)
Why This Matters
Thermal stability dictates which downstream processing and sterilisation methods can be used without degrading the active species, directly affecting manufacturability and formulation flexibility.
[1] Ornithine. Wikipedia, The Free Encyclopedia. Melting point 140 °C. https://en.wikipedia.org/wiki/L-ornithine View Source
Aqueous Solubility: 10.9‑Fold Difference Between Free Base and Hydrochloride
The free‑base zwitterion exhibits an aqueous solubility of approximately 50 mg/mL [1], whereas the hydrochloride salt reaches 543 mg/mL at 20 °C . This ~10.9‑fold solubility differential can be decisive when high‑dose aqueous delivery is required (e.g., intravenous formulations, concentrated cell‑culture feeds) or when organic co‑solvents must be minimised.
~10.9‑fold higher solubility for the hydrochloride salt
Conditions
20 °C in water; data from MedChemExpress (free base) and Fisher Scientific/Thermo Scientific (hydrochloride)
Why This Matters
For applications requiring high solute loading in aqueous vehicles, the hydrochloride salt is strongly favoured; conversely, the free base may be preferred where chloride ion interference must be avoided.
Plasma Amino‑Acid and Hormonal Response: OKG vs. Ornithine Hydrochloride vs. Calcium α‑Ketoglutarate
In a controlled oral‑load study in healthy males (10 g OKG vs. 6.4 g ornithine as hydrochloride vs. 3.6 g α‑ketoglutarate as Ca‑salt), only OKG significantly increased plasma proline (+35% at 60 min, p<0.01) and arginine (+41% at 60 min, p<0.05) [1]. Furthermore, OKG uniquely elevated insulin (+24% at 15 min, p<0.05) and glucagon (+30% at 60 min, p<0.01). Ornithine hydrochloride alone did not raise proline, arginine, insulin, or glucagon levels, demonstrating that the metabolic signature of OKG is not a simple sum of its components.
Metabolic responseUrea cycleClinical nutrition
Evidence Dimension
Plasma proline, arginine, insulin, and glucagon changes at 60 min (15 min for insulin)
Ornithine hydrochloride: no significant increase; Ca‑α‑ketoglutarate: no significant increase for proline/arginine/insulin/glucagon
Quantified Difference
OKG uniquely drives proline, arginine, insulin, and glucagon elevations; ornithine HCl alone does not
Conditions
Fasting healthy male subjects; oral load; 6.4 g ORN equivalent; blood sampled over 5 h; n=6
Why This Matters
When the research or clinical objective is to promote anabolism, enhance glutamine/arginine/proline availability, or modulate insulin/glucagon, OKG provides a metabolic response that ornithine hydrochloride cannot replicate.
Metabolic responseUrea cycleClinical nutrition
[1] Cynober L, Coudray-Lucas C, de Bandt JP, Guéchot J, Aussel C, Salvucci M, Giboudeau J. Action of ornithine alpha-ketoglutarate, ornithine hydrochloride, and calcium alpha-ketoglutarate on plasma amino acid and hormonal patterns in healthy subjects. J Am Coll Nutr. 1990 Feb;9(1):2-12. doi:10.1080/07315724.1990.10720343. View Source
Nitrogen Handling: Ornithine Is Nitrogen‑Sparing Whereas Arginine Is a Net Urea Producer
Comprehensive pharmacokinetic and metabolic analysis indicates that l‑arginine acts as a net urea producer, l‑ornithine exerts a nitrogen‑sparing effect, and l‑citrulline is neutral with respect to nitrogen economy [1]. Therefore, when the objective is to reduce urea genesis while supporting protein anabolism, l‑ornithine (or its OKG salt) is functionally distinct from l‑arginine.
L‑Arginine: net urea producer; L‑Citrulline: neutral
Quantified Difference
Qualitative classification based on integrated pharmacokinetic and biochemical data; explicit quantitative excretion data are not available from this source
Conditions
Review of multiple human pharmacokinetic studies (oral doses 5–20 g); Cynober 2007
Why This Matters
In catabolic patients or animal‑nutrition applications where nitrogen retention is paramount, ornithine‑based supplements offer a metabolic advantage over arginine that directly influences product selection.
[1] Cynober L. Pharmacokinetics of arginine and related amino acids. J Nutr. 2007 Jun;137(6 Suppl 2):1646S-1649S. doi:10.1093/jn/137.6.1646S. View Source
Urea‑Cycle Enzyme Specificity: L‑Lysine Cannot Substitute for L‑Ornithine
Ornithine transcarbamylase (OTC) exhibits a Km for l‑lysine that is 10‑fold higher than for its native substrate l‑ornithine, and arginase shows a Km for l‑homoarginine 200‑fold higher than for l‑arginine [1]. Metabolic tracing confirms that l‑lysine cannot functionally replace l‑ornithine in the mammalian urea cycle. Consequently, experimental models or therapeutic strategies that require urea‑cycle flux must use l‑ornithine (as 2,5‑diammoniopentanoate or its active salts) rather than the cheaper and structurally similar l‑lysine.
Km for L‑ornithine (native substrate; reference value)
Comparator Or Baseline
Km for L‑lysine: 10‑fold higher than for L‑ornithine; Arginase Km for L‑homoarginine: 200‑fold higher than for L‑arginine
Quantified Difference
10× and 200× Km ratios
Conditions
In vitro enzyme assays using purified ornithine transcarbamylase and arginase from mammalian sources
Why This Matters
When designing urea‑cycle flux assays or developing animal models of hyperammonemia, using l‑lysine in place of l‑ornithine would yield false‑negative results because l‑lysine is essentially inactive as an OTC substrate.
[1] Paik WK, Pearson E, Nochurnson S, Kim S. Replacement of L-ornithine with L-lysine for urea cycle enzymes. Int J Biochem. 1977;8(12):317-321. doi:10.1016/0020-711X(77)90062-3. View Source
2,5-Diammoniopentanoate – Evidence‑Derived Application Scenarios for Scientific and Industrial Users
When developing parenteral nutrition solutions, concentrated cell‑culture media, or high‑dose oral liquid supplements, the hydrochloride salt’s 543 mg/mL solubility at 20 °C enables >10‑fold higher loading than the free‑base zwitterion (~50 mg/mL). For applications that require chloride‑free matrices, the free base remains the only viable option despite its lower solubility.
Clinical Nutrition and Anabolic Support (Select OKG Over Ornithine Hydrochloride)
For clinical trials or nutritional products targeting burn recovery, trauma, or post‑surgical catabolism, ornithine α‑ketoglutarate (OKG) uniquely elevates plasma proline (+35%), arginine (+41%), insulin (+24%), and glucagon (+30%) [1], a metabolic response not achieved by equimolar doses of ornithine hydrochloride. Procuring the OKG salt rather than the hydrochloride is essential for studies aiming to replicate these anabolic/hormonal effects.
Nitrogen‑Sparing Nutritional Strategies (Ornithine Preferable to Arginine)
In disease states where excess urea production is detrimental (e.g., hepatic encephalopathy, renal impairment) or in livestock feeding programs where nitrogen retention is economically critical, l‑ornithine (as 2,5‑diammoniopentanoate or its salts) provides a nitrogen‑sparing effect, whereas l‑arginine is a net urea producer [2]. Substituting arginine with ornithine in these contexts aligns with the physiological goal of reducing urea genesis.
Urea‑Cycle Enzyme Studies and Hyperammonemia Models (Require L‑Ornithine, Not L‑Lysine)
Experiments that measure ornithine transcarbamylase activity or model urea‑cycle disorders cannot substitute l‑lysine for l‑ornithine; OTC’s Km for l‑lysine is 10‑fold higher than for l‑ornithine, and l‑lysine fails to sustain urea‑cycle flux in mammalian systems [3]. Researchers must procure authentic l‑ornithine (as the free base or hydrochloride) to obtain valid, reproducible results.
[1] Cynober L, Coudray-Lucas C, de Bandt JP, Guéchot J, Aussel C, Salvucci M, Giboudeau J. Action of ornithine alpha-ketoglutarate, ornithine hydrochloride, and calcium alpha-ketoglutarate on plasma amino acid and hormonal patterns in healthy subjects. J Am Coll Nutr. 1990 Feb;9(1):2-12. doi:10.1080/07315724.1990.10720343. View Source
[2] Cynober L. Pharmacokinetics of arginine and related amino acids. J Nutr. 2007 Jun;137(6 Suppl 2):1646S-1649S. doi:10.1093/jn/137.6.1646S. View Source
[3] Paik WK, Pearson E, Nochurnson S, Kim S. Replacement of L-ornithine with L-lysine for urea cycle enzymes. Int J Biochem. 1977;8(12):317-321. doi:10.1016/0020-711X(77)90062-3. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.